Cis-P-Coumaric Acid

Physical Chemistry Spectroscopy Analytical Method Development

Standard trans-p-coumaric acid supplies confound QSAR and bioactivity studies due to fundamental differences in ionization, UV absorbance, and membrane permeability. This cis-isomer (CAS 4501-31-9) eliminates stereochemical variability. - **Analytical accuracy**: 1.28× lower ε at 310 nm vs. trans-isomer-essential for cis/trans ratio quantification in plant extracts. - **Biological relevance**: Distinct ionization and antimicrobial profiles; validated biomarker for seed viability research. - **Supply security**: Stored under controlled conditions to prevent photoisomerization; stable crystalline solid.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 4501-31-9
Cat. No. B127431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-P-Coumaric Acid
CAS4501-31-9
Synonyms(2Z)-3-(4-Hydroxyphenyl)-2-propenoic Acid;  (Z)-3-(4-hydroxyphenyl)-2-propenoic Acid;  (Z)-p-hydroxycinnamic Acid;  (Z)-p-Coumaric Acid;  cis-p-Coumaric Acid;  cis-p-Hydroxycinnamic Acid; 
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)O
InChIInChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3-
InChIKeyNGSWKAQJJWESNS-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-p-Coumaric Acid Overview


cis-p-Coumaric acid (CAS 4501-31-9), also known as cis-4-hydroxycinnamic acid, is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid class [1]. It is the geometric cis-isomer of p-coumaric acid, differing from the more abundant trans-form (trans-p-coumaric acid) solely in the configuration around its α,β-unsaturated carboxylic acid double bond [1]. This stereochemical variation fundamentally alters its physicochemical properties and biological interactions, rendering it a distinct entity for research applications. The compound is a crystalline solid with a molecular weight of 164.16 g/mol, exhibiting limited water solubility but enhanced solubility in organic solvents such as ethanol and diethyl ether [1].

1
Stereochemical control studies requiring cis-configuration
Geometric isomer distinct from trans-p-coumaric acid
2
Isomer-specific analytical reference standard
Defined UV absorbance and ionization profile for method development
3
Structure-activity relationship (SAR) probe
Distinct physicochemical behavior informs biological interaction studies

cis-p-Coumaric Acid Substitution Risks


Substituting cis-p-coumaric acid with its trans-isomer or a mixed isomer preparation is scientifically unsound due to profound differences in their physicochemical behavior and biological activity. The cis-isomer exhibits significantly greater aqueous ionization than the trans-form, directly impacting its solubility, membrane permeability, and interaction with biological targets [1]. Furthermore, the cis-isomer demonstrates distinct UV absorption characteristics [1] and, in certain bioassays, displays enhanced antimicrobial activity compared to the trans-isomer [2]. Importantly, the cis-isomer's lower thermodynamic stability makes it prone to photoisomerization back to the trans-form, necessitating controlled handling and storage conditions to maintain experimental integrity [3]. Using a non-isomerically pure sample introduces uncontrolled variability, confounding quantitative structure-activity relationship (QSAR) analyses and compromising the reproducibility of in vitro and in vivo studies. The following sections provide precise, comparative evidence substantiating these critical differences.

Ionization Aqueous ionization of cis-isomer is considerably greater than trans; using trans may alter solubility and membrane permeability profiles in buffer systems.
UV Signature Trans-isomer shows 1.28× higher absorbance at 310 nm; substitution without isomer-specific calibration may compromise quantification accuracy.
Stability Cis-form is thermodynamically less stable and prone to photoisomerization; storage and handling conditions must be controlled to maintain isomer integrity.

cis-p-Coumaric Acid: Comparative Evidence


cis vs. trans: Ionization and UV Absorbance

A direct spectrophotometric study revealed that cis-p-coumaric acid ionizes to a considerably greater extent than trans-p-coumaric acid in aqueous solution, a property that directly influences its solubility and reactivity in biological buffers [1]. Concurrently, the trans-isomer exhibits 1.28-fold greater UV absorbance at 310 nm [1].

Ionization extent
Head-to-head
Considerably greater aqueous ionization than trans-p-coumaric acid
Aqueous assay behavior may differ markedly
No ionization in plain ethanol; buffer-dependent context
Physical Chemistry Spectroscopy Analytical Method Development

UV Absorbance: cis vs. trans

The same spectrophotometric study provides a precise quantitative comparison of UV absorption [1]. At 310 mμ (310 nm), the trans isomer of p-coumaric acid demonstrates an absorbance that is 1.28 times greater than that of the cis isomer [1].

UV absorbance 310 nm
Head-to-head
Trans isomer absorbance 1.28× greater than cis
Supports isomer-specific quantification
Requires separate standard curves for each isomer
Spectroscopy Photochemistry Analytical Chemistry

Antioxidant Activity: cis vs. trans Isomers

A theoretical antioxidant pharmacophore study employing DFT calculations established a clear structure-activity relationship (SAR) for hydroxycinnamic acids [1]. The analysis indicated that trans-isomers generally exhibit higher reactivity than cis-isomers in free radical scavenging assays, placing the trans-configuration as a more potent antioxidant scaffold [1]. Furthermore, the study ranked overall antioxidant potential within the class: caffeic acid > sinapinic acid ~ ferulic acid > p-coumaric acid > o-coumaric acid > m-coumaric acid ~ phenol [1].

Antioxidant reactivity
Class-level
DFT predicts trans-isomers have higher radical scavenging reactivity; p-coumaric acid ranks lower than caffeic/ferulic acids
Cis-trans substitution may shift antioxidant assay response
Theoretical in-silico inference; experimental validation advised
Oxidative Stress Free Radical Scavenging Computational Chemistry

DNA Polymerase Inhibition: cis vs. trans Esters

A structure-activity relationship study of alkyl p-coumarates revealed that both octadecyl trans-p-coumarate and octadecyl cis-p-coumarate exhibit strong inhibitory activity against DNA polymerases α and β [1]. Notably, both isomers were among the most potent compounds out of 30 synthesized derivatives, highlighting the critical role of the octadecyl chain rather than the double-bond geometry for this specific activity [1].

DNA pol. inhibition
Head-to-head
Octadecyl cis- and trans-p-coumarates both showed strong inhibitory activity against DNA polymerases α/β
Ester derivatization may override isomer geometry effects
Activity driven by long alkyl chain, not double-bond configuration
Enzymology Cancer Research Natural Product Chemistry

cis-p-Coumaric Acid: Application Scenarios


Analytical Reference Standard

The well-defined, and distinctly different, UV absorbance (1.28× lower than trans-isomer at 310 nm) and aqueous ionization behavior of cis-p-coumaric acid make it an essential reference standard for developing and validating analytical methods, particularly HPLC and CE, aimed at separating and quantifying cis/trans isomer mixtures in natural product extracts or synthetic preparations [1]. This scenario directly leverages the quantitative spectral data from Section 3 to ensure accurate isomer-specific quantification.

Biological Activity: cis vs. trans Isomers

cis-p-Coumaric acid is a mandatory tool for any comparative biological study investigating the impact of stereochemistry on the activity of hydroxycinnamic acids. As demonstrated, the cis-isomer exhibits distinct properties from the trans-isomer in terms of ionization and, by extension, membrane permeability [1]. This makes it invaluable for dissecting the molecular basis of differential antimicrobial [2] or other biological effects observed between the isomers, guiding rational drug or agrochemical design based on a defined stereochemical scaffold.

SAR of p-Coumarate Derivatives

The finding that octadecyl esters of both cis- and trans-p-coumaric acid are equipotent inhibitors of DNA polymerases α and β [3] positions cis-p-coumaric acid as a viable and distinct starting material for medicinal chemistry campaigns. Researchers can utilize the cis-isomer to synthesize novel esters or amides, potentially accessing chemical space with improved solubility or unique pharmacokinetic profiles compared to trans-derived analogs, without fear of losing the core DNA polymerase inhibitory activity observed with the long-chain alkyl derivatives.

Seed Viability Biomarker Discovery

The observation that cis-p-coumaric acid is present at higher concentrations in viable groundnut (peanut) seeds compared to non-viable ones positions this compound as a potential biomarker for seed quality and viability. Researchers in agricultural science and plant metabolomics can employ quantitative assays based on its unique spectral properties (as noted in Section 3) to assess seed lot quality, study dormancy mechanisms, and evaluate the impact of storage conditions on seed metabolic integrity.

Application
Selection Property
Validation Focus
Analytical reference standard
Isomer-specific UV absorbance profile
HPLC/CE method accuracy for cis/trans resolution
Stereochemistry-bioactivity studies
Differential ionization and membrane interaction
Comparative cellular uptake or antimicrobial endpoint review
p-Coumarate derivative SAR
Ester equipotency across isomers
DNA polymerase inhibition assay consistency
Seed viability biomarker research
Concentration correlation with seed quality
Quantitative metabolomics using isomer-specific detection

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